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Introduction

(Rac)-AZD8186 is a potent and selective small molecule inhibitor of the 3 and & isoforms of
phosphoinositide 3-kinase (PI13K).[1][2] The PI3BK/AKT/mTOR signaling pathway is a critical
regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a
frequent event in human cancers.[3][4] Loss of the tumor suppressor phosphatase and tensin
homolog (PTEN) leads to hyperactivation of the PI3K pathway, particularly through the PI3K]
isoform, making it a key therapeutic target.[5] AZD8186 has shown significant activity in
preclinical models of PTEN-deficient tumors and has been evaluated in clinical trials for various
advanced solid tumors.[5][6][7] This guide provides an in-depth overview of the
pharmacokinetics and pharmacodynamics of (Rac)-AZD8186, presenting key data in a
structured format, detailing experimental methodologies, and visualizing critical pathways and
workflows.

Pharmacodynamics

The pharmacodynamic activity of AZD8186 is characterized by its selective inhibition of PI3K[3
and PI3K9, leading to the suppression of downstream signaling and inhibition of tumor cell
growth.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b612112?utm_src=pdf-interest
https://www.benchchem.com/product/b612112?utm_src=pdf-body
https://www.medchemexpress.com/AZD8186.html
https://www.selleckchem.com/products/azd8186.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9662946/
https://pubchem.ncbi.nlm.nih.gov/compound/azd8186
https://pubmed.ncbi.nlm.nih.gov/25398829/
https://pubmed.ncbi.nlm.nih.gov/25398829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529303/
https://www.astrazenecaclinicaltrials.com/study/D4620C00001/
https://www.benchchem.com/product/b612112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Enzymatic and Cellular Potency

AZD8186 demonstrates high potency against its primary targets, PISK[3 and PI3KJ, with
selectivity over other PI3K isoforms. This translates to effective inhibition of downstream
signaling pathways and cellular proliferation, particularly in cancer cell lines with PTEN

deficiency.

Parameter Target/Cell Line Value Reference

IC50 PI3KPB 4 nM [1][21[8]

PI3KS 12 nM (11121181

PI3Ka 35nM [1][8]

PI3Ky 675 nM [1][8]

pAKT (Ser473) MDA-MB-468 (PTEN-

- 3nM [1]
Inhibition IC50 null)
JEKO (IgM-
, 17 nM [1]

stimulated)

BT474c (PIK3CA-
752 nM [1]

mutant)

o MDA-MB-468 (PTEN-

Growth Inhibition G150 65 nM [1]
null)

JEKO (IgM-

, 228 nM [1]

stimulated)

BT474c (PIK3CA-
1.981 uM [1]

mutant)

PTEN-deficient cell
<1 uM [2][5]

lines

Signaling Pathway Inhibition

AZD8186 effectively suppresses the PI3BK/AKT/mTOR signaling cascade in sensitive cancer
cells. This is evidenced by a reduction in the phosphorylation of key downstream effectors such
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Caption: (Rac)-AZD8186 inhibits PI3K[3/d, blocking the PISK/AKT/mTOR pathway.

In Vivo Antitumor Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AZD8186,
particularly in tumors with PTEN loss. The antitumor activity is dose-dependent.

Dosing Tumor Growth

Animal Model Tumor Type . o Reference
Regimen Inhibition
786-O (PTEN- 12.5-50 mg/kg,
Mouse Xenograft Dose-dependent  [9][10]
null renal) BID
PC3 (PTEN-
Mouse Xenograft  deficient 100 mg/kg, PO Significant [2]
prostate)
PC3 (PTEN- ,
o 30 mg/kg with Increased
Mouse Xenograft  deficient ] [11]
ABT efficacy
prostate)

HCC70 (PTEN- 25 mgl/kg, BID Suppression of
Mouse Xenograft (]
null breast) for 7 days PAKT

Pharmacokinetics

The pharmacokinetic profile of AZD8186 has been characterized in both preclinical models and
human clinical trials.

Human Pharmacokinetics (Phase | Study)

A Phase | clinical trial in patients with advanced solid tumors provided key pharmacokinetic
parameters for AZD8186. The pharmacokinetics were found to be dose-proportional.[3][12][13]
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Parameter Value Reference

) . 2.1 - 6.2 hours (geometric
Half-life (single dose) [14]
mean)

Dose Proportionality Observed [B1[12][13]

] No significant interaction with
Drug-Drug Interaction ] [3]
abiraterone acetate

Clinical Dosing Regimens

In Phase | and Ib/1l studies, various oral dosing schedules for AZD8186 have been evaluated,
both as a monotherapy and in combination with other agents.

Study Phase Dosing Regimen Combination Agent Reference

30-360 mg, BID (5
Phase | Monotherapy [3]
days on, 2 days off)

60 mg, BID (5 days
Phase | Monotherapy [B1[12][13]
on, 2 days off)

120 mg, BID
Phase | ] Monotherapy [B1[12][13]
(continuous and 5:2)

60 or 120 mg, BID (5 )
Phase Ib/ll Paclitaxel [15]
days on, 2 days off)

60 or 120 mg, BID _
Phase | Abiraterone acetate [3]
(5:2 schedule)

60 mg, BID (5 days
Phase | Docetaxel [6]
on, 2 days off)

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the
pharmacokinetics and pharmacodynamics of (Rac)-AZD8186.
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PI3K Enzyme Inhibition Assay (Kinase-Glo® Based)

This assay evaluates the in vitro inhibition of recombinant PI3K isoforms by AZD8186.

Calculate IC50 values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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